molecular formula C7H9FN2O B13072533 (1R)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol

(1R)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B13072533
M. Wt: 156.16 g/mol
InChI Key: VLMSYHXIWIIOSM-ZETCQYMHSA-N
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Description

(1R)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol is a chemical compound that features a fluorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including (1R)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol, often involves selective fluorination reactions. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as Selectfluor® or other fluorinating agents .

Industrial Production Methods

Industrial production of fluorinated pyridines typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced fluorinating reagents to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(1R)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol is unique due to the presence of both an amino group and a fluorinated pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(1R)-2-amino-1-(5-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4,7,11H,2,9H2/t7-/m0/s1

InChI Key

VLMSYHXIWIIOSM-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=NC=C1F)[C@H](CN)O

Canonical SMILES

C1=C(C=NC=C1F)C(CN)O

Origin of Product

United States

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